Ethyl (E)-4-(2,4-Difluorophenyl)-4-oxo-2-butenoate
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Overview
Description
Ethyl (E)-4-(2,4-Difluorophenyl)-4-oxo-2-butenoate is an organic compound that features a difluorophenyl group attached to a butenoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (E)-4-(2,4-Difluorophenyl)-4-oxo-2-butenoate typically involves the reaction of ethyl acetoacetate with 2,4-difluorobenzaldehyde under basic conditions. The reaction proceeds via a Knoevenagel condensation, where the aldehyde reacts with the active methylene group of the acetoacetate to form the desired product. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, and the reaction mixture is refluxed for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-4-(2,4-Difluorophenyl)-4-oxo-2-butenoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the difluorophenyl group.
Scientific Research Applications
Ethyl (E)-4-(2,4-Difluorophenyl)-4-oxo-2-butenoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl (E)-4-(2,4-Difluorophenyl)-4-oxo-2-butenoate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl (E)-4-(2,4-Difluorophenyl)-4-oxo-2-butenoate can be compared with other similar compounds, such as:
Ethyl 4-oxo-2-butenoate: Lacks the difluorophenyl group, resulting in different reactivity and applications.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, which can affect its physical and chemical properties.
Ethyl (E)-4-(4-fluorophenyl)-4-oxo-2-butenoate: Contains a single fluorine atom, leading to different electronic and steric effects.
Properties
Molecular Formula |
C12H10F2O3 |
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Molecular Weight |
240.20 g/mol |
IUPAC Name |
ethyl 4-(2,4-difluorophenyl)-4-oxobut-2-enoate |
InChI |
InChI=1S/C12H10F2O3/c1-2-17-12(16)6-5-11(15)9-4-3-8(13)7-10(9)14/h3-7H,2H2,1H3 |
InChI Key |
AGIYLWLVBHFUEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC(=O)C1=C(C=C(C=C1)F)F |
Origin of Product |
United States |
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